N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
説明
This compound features a piperidine-4-carboxamide core substituted with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group at the 1-position and a [1,1'-biphenyl]-2-yl moiety at the 4-carboxamide position.
特性
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-phenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-27-16-20(23(26-27)31-2)24(30)28-14-12-18(13-15-28)22(29)25-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHWKPKVEAGOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs in Antiviral Research (Piperidine-4-Carboxamides)
Key Compounds from (SARS-CoV-2 Antivirals):
- Compound 4 : 1-(3-Ethoxy-4-hydroxybenzyl)-N-(3′-fluoro-[1,1′-biphenyl]-3-yl)piperidine-4-carboxamide
- Compound 7 : N-(3′-Chloro-[1,1′-biphenyl]-3-yl)-1-(4-hydroxybenzyl)piperidine-4-carboxamide
Key Observations :
- Biphenyl substituents (fluoro, chloro) and position (2-yl vs. 3-yl) significantly impact antiviral potency. The 3′-fluoro group in Compound 4 enhances potency (EC₅₀ = 0.12 µM) compared to 3′-chloro (EC₅₀ = 0.34 µM) .
- The target compound’s 3-methoxy-1-methyl-pyrazole may improve metabolic stability over hydroxybenzyl groups, which are prone to glucuronidation .
Analogs in Pesticide Chemistry (Pyrazole Carboxamides)
- Structure: 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
- Residue Definition: Includes parent compound and metabolites (e.g., M700F048, a glucopyranosyl conjugate) .
Key Observations :
- The trifluorobiphenyl in Fluxapyroxad enhances lipophilicity and environmental persistence, whereas the target compound’s unsubstituted biphenyl may reduce bioaccumulation risks.
- The 3-methoxy group in the target compound could resist oxidative degradation compared to Fluxapyroxad’s difluoromethyl group .
Analogs in Drug Discovery (Piperidine-Based Therapeutics)
- Structure: Contains a (3R,6S)-phenylcaprolactam core and trifluoroethylated amide.
Key Observations :
- Piperidine- vs. azepane-based cores influence conformational flexibility and target binding.
Q & A
Q. What are the recommended synthetic routes for preparing N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of a substituted pyrazole carboxylic acid (e.g., 3-methoxy-1-methylpyrazole-4-carboxylic acid) with piperidine-4-carboxamide derivatives. describes analogous pyrazole-piperidine conjugates synthesized via carbodiimide-mediated coupling .
- Step 2: Introduction of the biphenyl group via Buchwald-Hartwig amination or Ullmann coupling, as seen in for aryl-piperidine systems .
- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., using DCM/methanol) are standard methods .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the pyrazole and piperidine moieties (e.g., methoxy group at pyrazole C3) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- HPLC: Ensures purity (>98%) via reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound?
- Storage: Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carboxamide or pyrazole carbonyl groups .
- Stability Tests: Monitor degradation via accelerated thermal analysis (40°C/75% RH for 4 weeks) and UV-Vis spectroscopy for photo-degradation .
Advanced Research Questions
Q. What structural modifications enhance target affinity while reducing off-target effects?
- Key Modifications ():
- Piperidine Substituents: Bulky groups (e.g., isopropyl) at the piperidine N-position improve selectivity for T-type Ca channels over L-type .
- Pyrazole Methoxy Group: Fluorine substitution at pyrazole C3 increases metabolic stability but may reduce solubility; balancing lipophilicity with LogP <3 is critical .
- Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, followed by in vitro assays (e.g., radioligand displacement) .
Q. How can in vivo pharmacological efficacy be evaluated for this compound?
- Hypertension Models (): Administer orally (10–30 mg/kg) to spontaneously hypertensive rats (SHRs). Monitor blood pressure via telemetry and assess reflex tachycardia to differentiate from L-type Ca blockers .
- Tumor Xenograft Models (): Dose daily (50 mg/kg) in athymic mice with BT-474 breast cancer xenografts. Measure tumor volume and biomarker phosphorylation (e.g., Akt Ser473) via Western blot .
Q. What computational strategies elucidate interactions with biological targets?
- Molecular Dynamics (MD): Simulate binding to SARS-CoV-2 papain-like protease (PLpro) using AMBER or GROMACS. Key interactions include hydrogen bonding with the biphenyl group and hydrophobic contacts with the pyrazole .
- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modifications (e.g., methoxy → trifluoromethyl) .
Data Contradictions and Resolution
Q. How to address discrepancies in synthetic yields across studies?
Q. Why do some analogs show reduced potency despite structural similarity?
- Case Study (): Substituting isopropyl with ethyl at piperidine N-position lowers T-type Ca channel inhibition by 10-fold.
- Analysis: Steric hindrance and conformational flexibility of the substituent impact binding pocket access .
Methodological Best Practices
Q. What in vitro assays are recommended for preliminary screening?
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